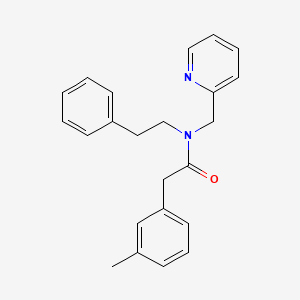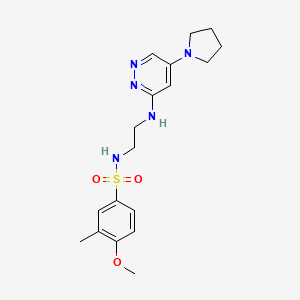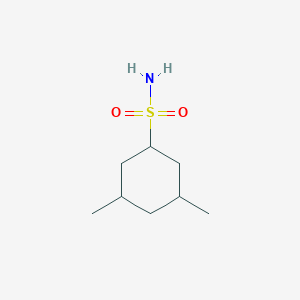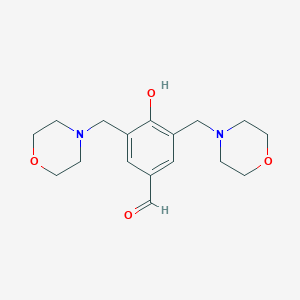
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, also known as FITM, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. FITM is a selective inhibitor of the fat storage-inducing transmembrane protein (FIT) and has been shown to have promising effects on metabolic disorders, such as obesity and type 2 diabetes.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Activities
- Compounds similar to the one have been studied for their inhibitory activity on carbohydrate hydrolyzing enzymes. For instance, a compound exhibiting α-glucosidase inhibition activity with significant potential was identified. This suggests possible applications in managing diabetes and related metabolic disorders (Satheesh et al., 2017).
- Antioxidant activities of hindered phenolic thiazoles have been investigated, with some derivatives showing strong antioxidant activity. This could indicate the potential use of such compounds in oxidative stress-related therapies and in the food industry for preservation (Satheesh et al., 2017).
Homogeneous Catalysis
- Research involving ruthenium(II) complexes with ligands similar to the compound has shown efficient catalysis for C-N bond formation. This finding is significant for synthetic chemistry, potentially aiding in the development of new materials or pharmaceuticals (Donthireddy et al., 2020).
Synthesis of New Chemical Entities
- There have been studies on the synthesis of new classes of compounds involving urea, thiourea, and selenourea derivatives with thiazole moieties, indicating the versatility of similar compounds in creating novel chemical entities with potential biological activities (Reddy et al., 2015).
Photophysical Studies
- Certain compounds structurally related to the given compound have been studied for their photostability and improved spectroscopic properties. This research could be significant in developing new materials for optical and electronic applications (Woydziak et al., 2012).
Corrosion Inhibition
- A study on compounds with benzimidazole structures, which are structurally related to the compound , has shown good inhibition properties for mild steel corrosion in acidic media. This suggests potential applications in materials science, particularly in corrosion protection (Fergachi et al., 2018).
Antimicrobial and Antipsychotic Potential
- Some compounds structurally similar have been synthesized and evaluated for antimicrobial activity and cytotoxicity, suggesting their potential in developing new antimicrobial agents (Shankar et al., 2018).
- Other related compounds have shown an antipsychotic-like profile in behavioral animal tests, indicating potential applications in neuroscience and pharmacology (Wise et al., 1987).
Propiedades
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-2-3-8-16(13)17(22)21-10-9-20-18(21)23-12-14-6-4-7-15(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPXHMYKCSOPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)




![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)




![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)